

physicochemical properties of 2-(4-Chlorophenyl)-2-methylmorpholine

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-methylmorpholine

Cat. No.: B025465

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An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenyl)-2-methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties of **2-(4-Chlorophenyl)-2-methylmorpholine**, a substituted morpholine of interest in chemical synthesis and pharmaceutical research. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to improve the pharmacokinetic profiles of drug candidates.^{[1][2]} Understanding the core physicochemical characteristics of its derivatives is paramount for successful application in research and development.

Section 1: Chemical Identity and Core Structure

Accurate identification is the foundation of all subsequent scientific investigation. **2-(4-Chlorophenyl)-2-methylmorpholine** is a solid organic compound characterized by a morpholine ring substituted at the 2-position with both a methyl group and a 4-chlorophenyl group.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	2-(4-chlorophenyl)-2-methylmorpholine	[3] [4] [5]
CAS Number	109461-44-1	[4] [5] [6] [7] [8]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[3] [4] [5] [7] [9]
Molecular Weight	211.69 g/mol	[3] [4] [6] [7]
InChI Key	IJDDASQRAPIORY- UHFFFAOYNA-N	[4] [5] [10]

| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl | [\[4\]](#)[\[7\]](#)[\[9\]](#) |

Section 2: Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Data

Property	Value	Notes & Implications	Source(s)
Physical Form	Solid	Facilitates handling and weighing.	[6]
Boiling Point	307.0 ± 37.0 °C (at 760 mmHg)	Predicted value; indicates low volatility.	[6]
Purity	Commercially available at ≥98%	High purity is essential for reliable experimental data.	[6][7]
Predicted XlogP	1.8	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.	[9]

| Storage | 4°C, protect from light | Standard for maintaining the stability of complex organic molecules. [[6] |

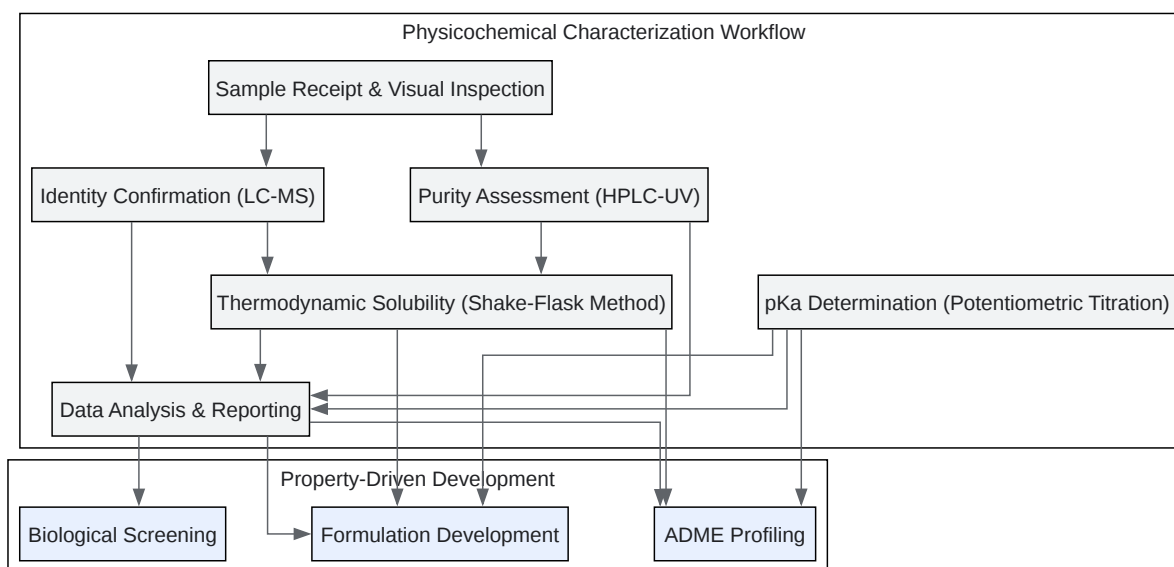
In-Depth Discussion of Key Parameters

Solubility: The solubility of a compound is a critical determinant of its utility in solution-phase chemistry and its suitability for pharmaceutical formulation. While specific experimental solubility data for **2-(4-Chlorophenyl)-2-methylmorpholine** is not readily available in the literature, its structure allows for an expert assessment. The molecule contains a hydrophilic morpholine ring, which is miscible with water.[11] However, the presence of the large, non-polar 4-chlorophenyl group is expected to dominate the molecule's properties and significantly reduce its aqueous solubility. Therefore, it is predicted to be poorly soluble in water but should exhibit good solubility in organic solvents like methanol, ethanol, and dichloromethane.[12] Experimental determination via a standardized method, such as the shake-flask protocol outlined below, is essential for any development program.

pKa (Basicity): The morpholine nitrogen atom possesses a lone pair of electrons, rendering it basic. The pKa of the conjugate acid of unsubstituted morpholine is approximately 8.5.[11] For N-methylmorpholine, the pKa is 7.41.[13] In **2-(4-Chlorophenyl)-2-methylmorpholine**, the electron-donating effect of the methyl group at the 2-position would typically increase basicity. However, the steric hindrance and potential electronic effects of the adjacent 4-chlorophenyl group may modulate this. The pKa is a crucial parameter as it governs the ionization state of the molecule at a given pH, which directly impacts its solubility, membrane transport, and interaction with biological targets.

Section 3: Analytical Methodologies and Characterization

A robust analytical workflow is necessary to confirm the identity, purity, and key physicochemical properties of the subject compound. This section provides validated protocols that serve as a self-validating system for characterization.



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Caption: A logical workflow for the comprehensive physicochemical characterization and subsequent application of **2-(4-Chlorophenyl)-2-methylmorpholine**.

Protocol 1: Identity and Purity Determination by HPLC-MS

- **Rationale:** High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for assessing the purity of non-volatile organic compounds. The addition of a Mass Spectrometry (MS) detector provides unambiguous confirmation of the molecular weight, thus verifying the compound's identity.
- **Methodology:**

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
- HPLC Conditions:
 - Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μ m particle size.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - UV Detection: 254 nm.
- MS Conditions (ESI+):
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
- Analysis: The purity is calculated from the peak area percentage at 254 nm. The identity is confirmed by observing the protonated molecular ion $[M+H]^+$ at m/z 212.08.

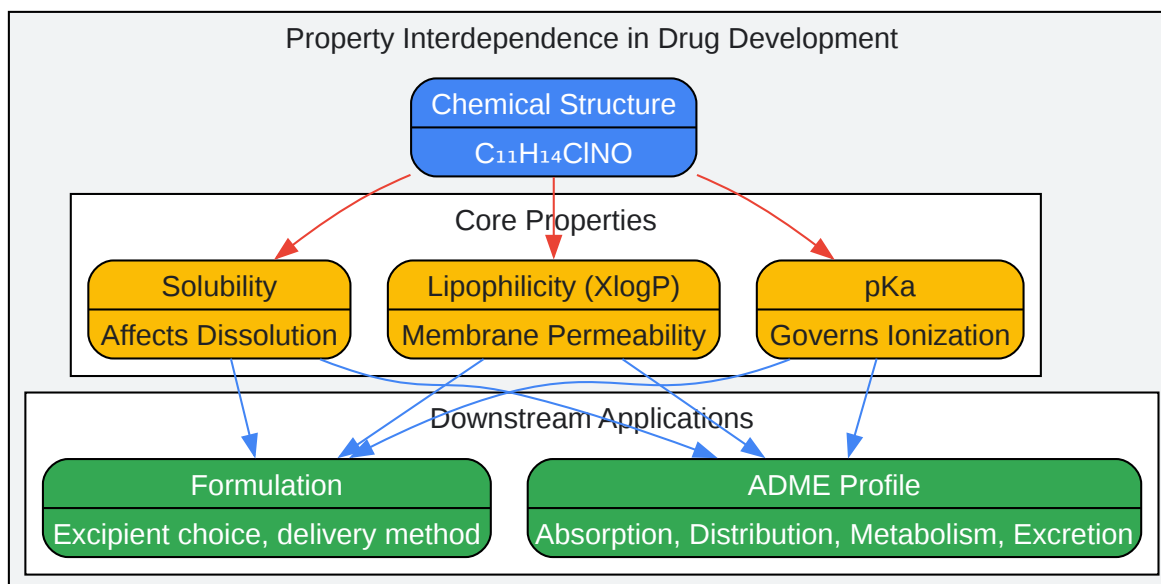
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

- Rationale: This method, based on OECD Guideline 105, is the gold standard for determining the true thermodynamic equilibrium solubility of a compound, which is essential for biopharmaceutical and formulation studies.

- Methodology:
 - Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
 - Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
 - Sampling: Carefully remove an aliquot of the clear supernatant.
 - Quantification: Dilute the supernatant with mobile phase and analyze using the calibrated HPLC-UV method described in Protocol 1 to determine the concentration. This concentration represents the solubility.

Protocol 3: pKa Determination by Potentiometric Titration

- Rationale: Potentiometric titration provides a direct and highly accurate measurement of a compound's pKa by monitoring pH changes upon the addition of a titrant.
- Methodology:
 - Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the experiment.
 - Titration: Place the solution under a calibrated pH electrode and slowly titrate with a standardized strong acid (e.g., 0.1 M HCl).
 - Data Acquisition: Record the pH value after each incremental addition of the acid titrant.
 - Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is protonated.



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Caption: The relationship between fundamental physicochemical properties and their influence on key stages of drug development.

Section 4: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. **2-(4-Chlorophenyl)-2-methylmorpholine** is classified with the GHS07 pictogram, indicating it can be harmful.[6]

Table 3: GHS Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6][7] |

Handling Recommendations:

- Always handle this compound in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(4-Chlorophenyl)-2-methylmorpholine is a solid compound with moderate predicted lipophilicity and a basic nitrogen center characteristic of the morpholine class. Its poor anticipated aqueous solubility and specific pKa are critical parameters that must be experimentally determined using robust analytical methods, such as those detailed in this guide. A thorough understanding and precise measurement of these physicochemical properties are indispensable for any researcher aiming to utilize this molecule effectively in synthetic chemistry, medicinal chemistry, or broader drug development programs.

References

- 2-(4-Chlorophenyl)-3-methylmorpholine | C₁₁H₁₄ClNO | CID 215992. PubChem. [\[Link\]](#)
- Morpholine (OSHA Method PV2123). OSHA. [\[Link\]](#)
- **2-(4-chlorophenyl)-2-methylmorpholine** (C₁₁H₁₄ClNO). PubChemLite. [\[Link\]](#)
- 4-methylmorpholine hydrochloride - Physico-chemical Properties. ChemBK. [\[Link\]](#)
- 2-(4'-Chlorophenyl)-3-(4-N-morpholinophenyl)-1,3-thiazolidin-4-one. SpectraBase. [\[Link\]](#)
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [\[Link\]](#)
- pKa Data Compiled by R. Williams. University of California, Riverside. [\[Link\]](#)
- Morpholine | C₄H₉NO | CID 8083. PubChem. [\[Link\]](#)

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Sources

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Chlorophenyl)-3-methylmorpholine | C₁₁H₁₄ClNO | CID 215992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-(4-Chlorophenyl)-2-methylmorpholine, 99%, Thermo Scientific Chemicals 250 mg | Request for Quote [thermofisher.com]
- 6. 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1 [sigmaaldrich.com]
- 7. 2-(4-Chlorophenyl)-2-methylmorpholine, 99%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-(4-Chlorophenyl)-2-methylmorpholine | 109461-44-1 [sigmaaldrich.com]
- 9. PubChemLite - 2-(4-chlorophenyl)-2-methylmorpholine (C₁₁H₁₄ClNO) [pubchemlite.lcsb.uni.lu]
- 10. 2-(4-Chlorophenyl)-2-methylmorpholine, 99% | CymitQuimica [cymitquimica.com]
- 11. Morpholine | C₄H₉NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
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